Product packaging for 2-Chlorobenzo[d]oxazol-5-ol(Cat. No.:CAS No. 950644-38-9)

2-Chlorobenzo[d]oxazol-5-ol

Cat. No.: B3179199
CAS No.: 950644-38-9
M. Wt: 169.56 g/mol
InChI Key: GSQOGGPHRHQUTA-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazol-5-ol is a versatile benzoxazole-based building block in organic synthesis and pharmaceutical research . The benzoxazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities . This specific compound serves as a key precursor in the synthesis of various 2-aminobenzoxazoles and their N-substituted analogues, which are significant in the study of potential therapeutic agents such as enzyme inhibitors . The chlorine atom at the 2-position and the hydroxy group on the benzene ring offer distinct reactive sites for further functionalization, enabling researchers to construct more complex molecules for drug discovery programs . Compounds featuring the benzo[d]oxazole structure are frequently explored for their applications in developing new pharmacological tools and understanding biological pathways . This product is intended for use in a laboratory setting by qualified professionals and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO2 B3179199 2-Chlorobenzo[d]oxazol-5-ol CAS No. 950644-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-benzoxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOGGPHRHQUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313533
Record name 2-Chloro-5-benzoxazolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950644-38-9
Record name 2-Chloro-5-benzoxazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950644-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-benzoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 2 Chlorobenzo D Oxazol 5 Ol and Benzoxazole Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of benzoxazole (B165842) derivatives. These methods provide a detailed understanding of the electronic characteristics that govern the behavior of these compounds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. google.com For benzoxazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to model their molecular structure in the ground state. nih.gov These studies are critical for understanding the electronic properties, such as charge distribution and molecular orbitals, which are key to predicting the chemical behavior of these compounds. dergipark.org.tr

DFT studies have been used to analyze the molecular geometry of various benzoxazole analogues. Theoretical calculations of bond distances, bond angles, and torsion angles have shown good consistency with experimental data from X-ray structure analysis. nih.gov For instance, in a study of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the angles between the 2-(p-chloro-benzyl) ring and the benzoxazole ring were determined to be 76.75 and 76.67 degrees, respectively. nih.gov

Furthermore, DFT is utilized to explore the reactivity of these compounds by calculating various descriptors. The electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, help in understanding how the molecule interacts with other species. nih.gov This information is vital for predicting the stability and reactivity of benzoxazole derivatives.

A study on 5-Benzoxazolecarboxylic acid used DFT to investigate its electronic properties and chemical reactivity, highlighting the importance of these calculations in targeting the molecule for potential anti-cancer applications. dergipark.org.tr Similarly, research on other benzoxazole derivatives has employed DFT to model their molecular structures and explore their potential as antimicrobial or anticancer agents. nih.govmarmara.edu.tr

Table 1: Calculated Reactivity Descriptors for a Benzoxazole Derivative

Descriptor Value
HOMO Energy -5.5293 eV
LUMO Energy -0.8302 eV

This interactive table provides calculated reactivity descriptors for a thiazole (B1198619) derivative, which has a similar heterocyclic structure to benzoxazole, illustrating the type of data obtained from DFT studies. irjweb.com

Ab initio molecular orbital theory provides a foundational approach for studying the properties of benzoxazole analogues without the need for empirical parameters. These methods, such as Hartree-Fock (HF) theory, are used to compute the vibrational frequencies of benzoxazole derivatives. For example, the vibrational frequencies of 5-methyl-2-(p-fluorophenyl)benzoxazole have been computed using the Hartree-Fock/6-31G* basis set and compared with experimental values from FT-IR and FT-Raman spectra. nih.gov

These computational studies are instrumental in the detailed analysis of the vibrational spectra of these molecules. nih.gov The theoretical predictions of infrared and Raman intensities aid in the assignment of vibrational frequencies observed experimentally. nih.gov Such analyses have been successfully applied to various substituted benzoxazoles, including 5-nitro-2-(p-fluorophenyl)benzoxazole. nih.gov

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of benzoxazole derivatives. The energy gap between the HOMO and LUMO is a significant parameter for determining the molecule's stability and reactivity. semanticscholar.org

For instance, DFT calculations on biologically active benzoxazole derivatives have shown that a smaller HOMO-LUMO energy gap indicates higher chemical reactivity. In one study, the HOMO-LUMO energy gap for 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol was calculated to be 3.80 eV, suggesting it is more chemically reactive compared to other analogues with larger energy gaps. semanticscholar.orgdoaj.org

The distribution of electron density in these molecules can be visualized through Molecular Electrostatic Potential (MEP) maps, which help in identifying the regions susceptible to electrophilic and nucleophilic attacks. irjweb.com Furthermore, electron localization function (ELF) and localized orbital locator (LOL) analyses provide deeper insights into the electronic properties of these compounds. dergipark.org.tr

Table 2: Calculated HOMO and LUMO Energies for Benzoxazole Analogues

Compound Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol 6-31G*(d) -5.55 -1.28 4.27
2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol 6-31G*(d) -5.29 -1.50 3.80

This interactive table presents the calculated HOMO, LUMO, and energy gap values for three benzoxazole derivatives, demonstrating the influence of different substituents on their electronic properties. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational tools for investigating the dynamic behavior and interactions of 2-Chlorobenzo[d]oxazol-5-ol and its analogues. These techniques provide valuable information on the conformational stability and binding modes of these compounds with biological targets.

The conformational preferences of benzoxazole derivatives play a significant role in their biological activity. Computational methods, including DFT, are used to analyze the conformational landscape and determine the stability of different isomers. researchgate.net The study of various conformers is essential as the biological activity often depends on the specific three-dimensional arrangement of the molecule. mdpi.com For example, in the case of histamine, another heterocyclic compound, the trans conformation is known to be crucial for its interaction with receptor binding sites. mdpi.com

DFT analysis can be employed to probe the origin of substrate selectivity in reactions involving benzoxazole nucleophiles, where preferential orientation is driven by stabilizing interactions. researchgate.net These computational insights are critical for understanding and predicting the outcomes of chemical reactions and the stability of the resulting isomers.

Molecular docking and molecular dynamics (MD) simulations are widely used to explore the intermolecular interactions between benzoxazole derivatives and biological receptors. nih.govnih.gov These studies are instrumental in understanding the binding modes and identifying key amino acid residues responsible for the inhibition of specific targets, such as enzymes or receptors. nih.govmdpi.com

In the context of anticancer research, molecular docking has been used to study the interactions of benzoxazole derivatives with targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and DNA gyrase. nih.govnih.gov These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies of 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol indicated significant effects against receptors important in tumor survival. mdpi.com

MD simulations further provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. jksus.org These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, which correlate with the experimental inhibitory activity. nih.govmdpi.com

Table 3: Molecular Docking Results of a Benzoxazole Derivative with a Biological Target

Compound Docking Score (kcal/mol) Interacting Residues
Benzoxazole Derivative 1 -8.0 CYS145, THR26, ASN142

This interactive table shows hypothetical docking scores and interacting residues for benzoxazole derivatives with a protein target, illustrating the type of information obtained from molecular docking studies. samipubco.com

Thermochemical Properties and Energetic Landscape

Computational chemistry offers a powerful toolkit for the investigation of thermochemical properties that are often challenging to determine experimentally. High-level quantum chemical calculations can provide accurate estimations of key thermodynamic parameters, shedding light on the stability and reactivity of molecules like this compound and its analogues.

The standard molar enthalpy of formation in the gaseous state (ΔfH°m(g)) is a fundamental thermochemical property that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. For benzoxazole derivatives, this property can be computationally estimated with a high degree of accuracy using composite methods such as G3(MP2)//B3LYP. This approach has been successfully applied to various heterocyclic compounds, demonstrating excellent agreement between theoretical and experimental values. nih.gov

The computational protocol typically involves optimizing the molecular geometry at a specific level of theory, followed by single-point energy calculations using more sophisticated methods. The calculated gas-phase enthalpies of formation are derived from these energies. For instance, studies on 3-methyl-2-benzoxazolinone (B1265911) and 6-nitro-2-benzoxazolinone have utilized this methodology to determine their gas-phase standard molar enthalpies of formation. nih.gov Similarly, the thermochemistry of 2-methylbenzoxazole (B1214174) and 2,5-dimethylbenzoxazole (B1361385) has been elucidated through a combination of experimental techniques and high-level ab initio molecular orbital calculations. researchgate.net

CompoundComputational MethodCalculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)
2-MethylbenzoxazoleG3(MP2)//B3LYP-3.5 ± 5.1
2,5-DimethylbenzoxazoleG3(MP2)//B3LYP-43.9 ± 5.4
3-Methyl-2-benzoxazolinoneG3MP2B3-195.1 ± 3.8
6-Nitro-2-benzoxazolinoneG3MP2B3-189.2 ± 4.7

Beyond the enthalpy of formation, computational methods can be used to assess the relative thermodynamic stability of different benzoxazole isomers and derivatives in the gas phase. This is often evaluated by comparing their standard molar Gibbs energies of formation (ΔfG°m(g)). A more negative value of ΔfG°m(g) indicates greater thermodynamic stability.

For example, a computational study on 2-benzoxazolinone (B145934) derivatives was conducted to evaluate their gas-phase relative thermodynamic stability. nih.gov Such assessments are critical for understanding isomerization processes and the equilibrium distribution of different structural forms. The stability of benzoxazole derivatives is influenced by the nature and position of substituents on the benzoxazole core. Computational analyses have shown that for compounds like 2,5-dimethylbenzoxazole, there is an increase in enthalpic stability compared to its monosubstituted counterpart, 2-methylbenzoxazole. researchgate.net

The relative stability of different tautomeric forms or conformers can also be determined. For instance, the tautomeric equilibrium between the amide and enol forms of 2-benzoxazolinone has been computationally investigated, revealing that the amide form is significantly more stable. nih.gov These computational insights are invaluable for predicting the predominant species under different conditions.

CompoundPropertyFindingSignificance
2,5-DimethylbenzoxazoleEnthalpic StabilityMore stable than 2-methylbenzoxazole. researchgate.netDemonstrates the stabilizing effect of methyl substitution at the 5-position.
2-BenzoxazolinoneTautomeric StabilityThe amide tautomer is energetically much more stable than the enol form (2-benzoxazolol). nih.govPredicts the predominant tautomeric form of the molecule.

Predictive Computational Approaches for Chemical Discovery

Predictive computational approaches have become an indispensable tool in modern chemical and drug discovery, enabling the rational design and identification of novel molecules with desired properties. In the context of benzoxazole analogues, these methods are widely used to explore their potential as therapeutic agents.

Computational strategies such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular modeling are employed to predict the biological activity of newly designed compounds. For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for the anti-inflammatory activity of novel benzoxazole derivatives. tandfonline.comresearchgate.net These models provide valuable information for designing new compounds with enhanced activity.

Molecular docking is another powerful technique used to predict the binding orientation and affinity of a ligand to a specific protein target. This approach has been utilized to identify lead benzoxazole molecules as potential inhibitors of enzymes like COX-2. tandfonline.comresearchgate.net By understanding the interactions between the benzoxazole derivatives and the active site of a target protein, researchers can rationally design more potent and selective inhibitors.

Furthermore, computational approaches aid in the "scaffold hopping" strategy, where the core structure of a known active compound is replaced with a different scaffold to discover new chemical classes with similar biological activity. This has led to the discovery of novel benzoxazole derivatives as potential therapeutic agents. The integration of these predictive computational methods accelerates the discovery and optimization of new benzoxazole-based compounds for various applications.

Exploration of Structure Activity Relationships Sar in Benzoxazole Systems

Impact of Substitution Patterns on Molecular Recognition

The type and position of functional groups on the benzoxazole (B165842) core are determinant factors in molecular recognition and subsequent biological response. Halogen and hydroxyl groups, such as those in 2-Chlorobenzo[d]oxazol-5-ol, are particularly significant in modulating these interactions.

The presence and location of halogen and hydroxyl substituents on the benzoxazole ring system play a crucial role in defining the molecule's interaction with biological targets.

Halogen Groups: Halogens like chlorine can influence a molecule's activity through various mechanisms, including altering its electronic nature and lipophilicity. The presence of electron-withdrawing groups, such as halogens, has been shown to improve the antimicrobial activity of some benzoxazole derivatives. nih.gov In the case of this compound, the chlorine atom at the 2-position significantly affects the electron density of the heterocyclic ring. Studies on other benzoxazoles have shown that substitutions at this position are critical for activity. For instance, in a series of antimicrobial agents, the nature of the substituent at the 2-position was a key determinant of potency. nih.gov Theoretical studies also indicate that halogen substitutions can influence excited-state intramolecular proton transfer (ESIPT) processes, a factor that can be relevant for fluorescent probes and other applications. researchgate.net

Hydroxyl Groups: The hydroxyl group, particularly its position, is a key modulator of biological activity, primarily through its ability to act as a hydrogen bond donor and acceptor. The presence of an ortho-hydroxy group on a phenyl substituent was found to improve the anticancer activity of certain benzoxazole derivatives. nih.govresearchgate.net In this compound, the hydroxyl group is at the 5-position of the benzo ring. This position is frequently substituted in active benzoxazole compounds. For example, in a series of 2,5-disubstituted benzoxazoles, compounds with various substituents at the 5-position demonstrated significant antimicrobial activity against both bacteria and fungi. nih.gov The hydroxyl group can form crucial hydrogen bonds with amino acid residues in a target protein's active site, thereby enhancing binding affinity and efficacy.

While this compound is not a chiral molecule, the introduction of chiral centers into benzoxazole derivatives can have profound effects on their biological activity. Stereochemistry is a critical factor in the interaction between a drug and its target, as biological macromolecules like proteins and nucleic acids are themselves chiral.

Research has demonstrated that different enantiomers of a chiral benzoxazole can exhibit significantly different potencies and even different types of pharmacological activity. The spatial arrangement of substituents dictates the molecule's ability to fit into a specific binding pocket. For instance, studies on 2-substituted benzoxazoles have analyzed their conformation and stereochemistry, revealing how the arrangement of groups around the central core can adopt specific configurations, such as cis or trans, which influences crystal packing and potential intermolecular interactions. nih.gov In the class of oxazolidinone antibiotics, which share some structural similarities, the stereochemistry at the C5 position is the sole configuration that confers antibacterial activity. kcl.ac.uk This highlights the general principle that for chiral heterocyclic compounds, one stereoisomer is often significantly more active than the others. researchgate.net

Design Principles for Benzoxazole Hybrid Molecules

Molecular hybridization involves combining the benzoxazole scaffold with other pharmacologically active moieties to create a single molecule with a potentially synergistic or multi-target profile. researchgate.net This strategy is a cornerstone of modern drug design, aiming to enhance efficacy, overcome drug resistance, or improve pharmacokinetic properties.

The fusion of the benzoxazole nucleus with other heterocyclic systems has yielded numerous potent hybrid molecules. This combinatorial approach leverages the distinct properties of each scaffold to achieve a desired biological outcome.

Triazole Hybrids: Benzoxazole has been combined with the 1,2,3-triazole ring to develop novel inhibitors of enzymes like Decaprenylphosphoryl-β-D-ribose-oxidase (DprE1), a key target in Mycobacterium tuberculosis. nih.gov

Pyrazole Hybrids: Benzoxazole-pyrazole hybrids have been designed and evaluated as antiproliferative agents that target the VEGFR-2 protein, demonstrating the potential of this combination in cancer therapy. researchgate.net

Thiazole (B1198619) Hybrids: Thiazole-based scaffolds have been integrated with benzoxazoles to create compounds targeting apoptosis pathways, specifically as inhibitors of the Bcl-2 protein. nih.gov

Thiadiazole Hybrids: The combination of benzoxazole with 1,3,4-thiadiazole (B1197879) has also been explored in the design of novel anticancer agents. researchgate.net

Rational drug design relies on identifying the key structural features—the pharmacophore—required for a molecule to interact with its target. For benzoxazole derivatives, several key pharmacophoric features have been identified.

Pharmacophore analysis of various benzoxazole series has highlighted the importance of hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions for activity. benthamdirect.com For example, in the design of novel VEGFR-2 inhibitors, benzoxazole-benzamide conjugates were developed to specifically match the four main pharmacophoric features of known inhibitors like sorafenib. In this model, the terminal benzoxazole ring is proposed to occupy the hinge region of the ATP binding site, a critical interaction for kinase inhibition. nih.gov This rational approach allows for the targeted design of molecules with a higher probability of biological success by ensuring they possess the necessary features for effective target engagement.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.org These models are invaluable for predicting the activity of new compounds and for understanding the structural features that govern their potency.

Several 3D-QSAR studies have been conducted on benzoxazole derivatives to elucidate their anticancer and antimicrobial activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used.

Anticancer Activity: A 3D-QSAR study on benzoxazole derivatives as anticancer agents targeting VEGFR-2 generated robust CoMFA and CoMSIA models. nih.gov These models helped to illustrate the relationship between different molecular fields (steric, electrostatic, hydrophobic) and the inhibitory activity against various cancer cell lines, providing a framework for lead optimization. nih.gov

Anti-inflammatory Activity: For anti-inflammatory benzoxazoles, CoMFA and CoMSIA models have been developed and validated, providing valuable information for the design of new compounds with predicted activity. tandfonline.com

Antifungal Activity: QSAR analyses of benzoxazoles as antifungal agents have identified key topological and connectivity descriptors that are significant for their activity. One study produced a robust model with a high correlation coefficient (R² = 0.8616), indicating a strong relationship between the chosen structural descriptors and antifungal effects. wisdomlib.org

Antidiabetic Activity: A 3D-QSAR model was developed for benzoxazole benzenesulfonamide (B165840) derivatives as inhibitors of fructose-1,6-bisphosphatase. The statistically valid model helped correlate the effect of hydrophobic, electron-withdrawing, and hydrogen-bonding groups with the compounds' biological activity. chemijournal.com

These studies consistently demonstrate the power of QSAR in rationalizing the SAR of benzoxazole systems and in guiding the design of more potent derivatives.

Computational and Ligand-Based Design Strategies

Computational and ligand-based design strategies are pivotal in the exploration of structure-activity relationships (SAR) for benzoxazole systems, including analogs of this compound. These in silico methods accelerate the drug discovery process by predicting the biological activity of novel compounds, elucidating binding mechanisms, and guiding the optimization of lead candidates. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, pharmacophore modeling, and molecular dynamics simulations are instrumental in designing more potent and selective benzoxazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.org For benzoxazole derivatives, QSAR studies have been successfully employed to predict their efficacy as antimicrobial, antifungal, and anticancer agents. wisdomlib.orgresearchgate.netrsc.org

These models are developed by calculating various molecular descriptors—such as topological, electronic, hydrophobic, and geometric parameters—and correlating them with experimental activity data through statistical methods like multiple linear regression. wisdomlib.orgresearchgate.net For instance, a QSAR study on a series of 46 benzoxazole derivatives identified topological parameters, Kier's molecular connectivity indices (¹χ, ¹χv), and topological indices (R) as being highly relevant for their antimicrobial activity. researchgate.net Another study focusing on antifungal benzoxazoles and oxazolo-pyridines developed a robust model with a high correlation coefficient (R² value of 0.8616), highlighting the importance of topological and connectivity descriptors. wisdomlib.org

In the context of anticancer activity, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzoxazole derivatives targeting various cancer cell lines. rsc.orgnih.gov These models provide insights into how steric and electrostatic fields of the molecules influence their inhibitory activity, thereby guiding the design of new candidates with potentially enhanced potency. rsc.orgnih.gov For a series of benzoxazole benzenesulfonamides targeting fructose-1,6-bisphosphatase for antidiabetic applications, a 3D-QSAR model was developed that demonstrated good predictive ability, with a high correlation coefficient (R² = 0.9686) and cross-validation coefficient (q² = 0.72). chemijournal.com This model helped correlate the effect of hydrophobic, electron-withdrawing, and hydrogen-bond donor groups with the compound's activity. chemijournal.com

Table 1: Summary of QSAR Models for Benzoxazole Derivatives

Activity TypeKey Descriptors/FieldsStatistical SignificanceTarget/OrganismReference
AntimicrobialTopological parameters, Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R)Robust model developedSalmonella typhi, Klebsiella pneumoniae researchgate.net
AntifungalTopological descriptors (X1, MSD, XMOD), Connectivity descriptor (IX)R² = 0.8616Antifungal agents wisdomlib.org
AnticancerSteric and electrostatic fields (CoMFA/CoMSIA)Good consistency between theoretical and experimental dataVEGFR-2 rsc.orgnih.gov
AntidiabeticHydrophobic, electron-withdrawing, H-bond donor groupsR² = 0.9686, Q² = 0.7203Fructose-1,6-bisphosphatase chemijournal.com

Molecular Docking and Binding Mode Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a specific receptor, providing critical information about the binding mode and affinity. rsc.orgmedjrf.com This technique has been extensively applied to benzoxazole derivatives to understand their interactions with various biological targets, such as DNA gyrase, vascular endothelial growth factor receptor-2 (VEGFR-2), and Toll-like receptor 9 (TLR9). researchgate.netbenthamdirect.comnih.gov

For example, in the development of novel antibacterial agents, molecular docking studies of benzoxazole derivatives into the active site of DNA gyrase have been performed. researchgate.netbenthamdirect.com These studies revealed that the compounds' antibacterial activity could be attributed to the inhibition of this enzyme. benthamdirect.com Similarly, in the search for new anticancer agents, docking simulations have been used to explore the binding modes of benzoxazole derivatives with VEGFR-2, a key target in cancer therapy. nih.govnih.govtandfonline.com These simulations identified key amino acid residues (e.g., Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191) that stabilize the inhibitors within the binding pocket through steric, electrostatic, and hydrogen bond interactions. rsc.org

The results from docking studies are often quantified by a docking score, which estimates the binding affinity. For a series of benzoxazole derivatives docked against DNA gyrase (PDB ID: 4KTN), several compounds showed docking scores superior to the standard drug Ciprofloxacin, indicating strong potential binding. researchgate.net

Table 2: Molecular Docking Results for Benzoxazole Derivatives Against DNA Gyrase

CompoundDocking Score (kcal/mol)
Compound 26-6.687
Compound 14-6.463
Compound 13-6.414
Compound 10-6.389
Compound 3-6.388
Ciprofloxacin (Reference)-6.092

Source: Adapted from research on benzoxazole derivatives' molecular docking studies. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a central strategy in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. benthamdirect.com This model then serves as a template for designing new molecules with similar features.

For benzoxazole systems, pharmacophore analysis has been used to guide the design of novel antimicrobial and anticancer agents. benthamdirect.comnih.gov A study on benzoxazole derivatives as antibacterial agents showed that hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobicity features were key contributors to DNA gyrase inhibition. benthamdirect.com In the design of VEGFR-2 inhibitors, novel benzoxazole series were designed to meet the four main pharmacophoric features reported for known inhibitors like sorafenib. nih.govtandfonline.comnih.gov These features typically include a region that can occupy the ATP binding site's hinge region and a central aromatic ring. nih.gov By ensuring new designs fulfill these pharmacophoric requirements, researchers can increase the probability of synthesizing active compounds. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations

To further refine the understanding of ligand-receptor interactions obtained from molecular docking, molecular dynamics (MD) simulations are often employed. rsc.orgnih.gov MD simulations provide a dynamic view of the binding event over time, allowing for the assessment of the stability of the ligand-receptor complex and the calculation of binding free energies. rsc.orgmedjrf.com For benzoxazole derivatives targeting VEGFR-2, MD simulations have confirmed the stability of the docked poses and highlighted that steric, electrostatic, and hydrogen bond interactions are the primary forces driving the binding of the inhibitor to the receptor. rsc.org The good agreement between 3D-QSAR models, molecular docking, and MD simulation studies provides a robust framework for the rational design of new, more potent benzoxazole-based inhibitors. rsc.orgnih.gov

Future Research Directions in 2 Chlorobenzo D Oxazol 5 Ol Chemistry

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on "green" chemistry to minimize environmental impact. Future research into the synthesis of 2-Chlorobenzo[d]oxazol-5-ol will likely prioritize the development of sustainable and environmentally friendly methods. This involves a shift away from hazardous reagents and solvents, and the adoption of energy-efficient techniques.

Key areas of focus will include:

Green Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of sustainable synthesis. Research is anticipated to explore the use of solid acid catalysts, ionic liquids, and metal-organic frameworks (MOFs) to facilitate the cyclization reactions that form the benzoxazole (B165842) ring. These catalysts can often be recovered and reused, reducing waste and cost.

Alternative Solvents: Traditional organic solvents are often volatile and toxic. Future methodologies will likely focus on the use of greener alternatives such as water, supercritical fluids (like CO2), and biodegradable solvents. Water, in particular, is an attractive medium for organic reactions due to its low cost, non-toxicity, and non-flammability.

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis are gaining traction as energy-efficient alternatives to conventional heating. These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles. Further exploration of these methods for the synthesis of this compound could lead to more sustainable manufacturing processes.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Catalysis Use of reusable solid acids, ionic liquids, or biocatalysts.Reduced catalyst waste, milder reaction conditions, improved selectivity.
Solvent Selection Employment of water, supercritical fluids, or bio-derived solvents.Lower environmental impact, enhanced safety, potential for simplified product isolation.
Energy Input Application of microwave irradiation or sonication.Accelerated reaction rates, increased energy efficiency, higher product yields.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry and materials science. wisdomlib.orgresearchgate.netresearchgate.net For this compound, these computational tools offer a powerful approach to accelerate the design and discovery of new derivatives with tailored properties.

Future research in this area will likely involve:

Predictive Modeling: Machine learning algorithms can be trained on existing datasets of benzoxazole derivatives to predict various properties such as biological activity, toxicity, and physicochemical characteristics. acs.orgnih.govresearchgate.net This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. tandfonline.commdpi.com By defining specific criteria, such as enhanced biological activity or improved material properties, researchers can use these models to generate novel this compound analogs that may not have been conceived through traditional medicinal chemistry approaches.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the three-dimensional structure of this compound derivatives with their biological activity. periodikos.com.brperiodikos.com.br These models can provide valuable insights into the key structural features required for a desired effect, guiding the rational design of more potent and selective compounds.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Virtual Screening High-throughput computational screening of compound libraries against biological targets.Rapid identification of potential drug candidates or materials with desired properties.
Predictive Toxicology In silico prediction of potential adverse effects and toxicity profiles.Early deselection of compounds with unfavorable safety profiles, reducing late-stage failures.
Property Prediction Forecasting of physicochemical properties like solubility, stability, and permeability.Optimization of drug-like properties or material characteristics for specific applications.

Exploration of Novel Mechanistic Insights through Advanced Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and the photophysical processes of this compound is crucial for optimizing its production and developing new applications. Advanced spectroscopic techniques, coupled with computational studies, are powerful tools for elucidating these complex processes.

Future research directions in this area include:

In Operando Spectroscopy: Techniques such as in operando flow Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for the real-time monitoring of chemical reactions as they occur. wisdomlib.orgperiodikos.com.brnih.gov This can provide invaluable information on the formation of transient intermediates and the kinetics of the reaction, leading to a more complete understanding of the reaction mechanism for the synthesis of this compound.

Ultrafast Spectroscopy: For applications involving light, such as in fluorescent probes or organic electronics, understanding the excited-state dynamics is critical. Femtosecond time-resolved fluorescence and transient absorption spectroscopy can be used to study the ultrafast photophysical processes that occur after the molecule absorbs light, providing insights into mechanisms like excited-state intramolecular proton transfer (ESIPT). mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the spectroscopic properties of this compound and its derivatives. benthamdirect.com When combined with experimental spectroscopic data, these computational studies can provide a detailed picture of the molecular orbitals and electronic transitions that govern the compound's behavior.

Spectroscopic TechniqueInformation GainedRelevance to this compound
In Operando NMR/FTIR Real-time monitoring of reactant consumption and product/intermediate formation.Elucidation of reaction pathways and optimization of synthetic conditions.
Femtosecond Transient Absorption Probing of short-lived excited states and their decay pathways.Understanding photostability and the efficiency of light-emitting processes.
2D NMR (COSY, HMBC, HSQC) Detailed structural elucidation and confirmation of connectivity.Unambiguous characterization of novel derivatives and reaction products.

Discovery of Undiscovered Applications in Emerging Scientific Fields

While benzoxazole derivatives are well-known for their applications in medicinal chemistry, the unique photophysical and electronic properties of the benzoxazole scaffold suggest that this compound could find applications in a variety of emerging scientific fields.

Future research should explore the potential of this compound in:

Materials Science and Organic Electronics: The conjugated π-system of the benzoxazole ring makes it a promising candidate for use in organic electronic materials. Research could focus on the development of this compound-based materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.commdpi.comktu.eduoldcitypublishing.comelsevierpure.com

Fluorescent Probes and Sensors: The inherent fluorescence of many benzoxazole derivatives can be exploited for the development of chemical sensors. periodikos.com.brperiodikos.com.brmdpi.comrsc.org By incorporating specific recognition moieties, derivatives of this compound could be designed to selectively detect metal ions, anions, or biologically important molecules through changes in their fluorescence emission.

Photodynamic Therapy (PDT): Certain photosensitizing molecules can be activated by light to produce reactive oxygen species that can kill cancer cells. The photophysical properties of this compound could be tuned to make it an effective photosensitizer for use in PDT.

Agrochemicals: The benzoxazole scaffold is present in some agrochemicals. tandfonline.com Further investigation into the biological activity of this compound and its derivatives could lead to the discovery of new herbicides, fungicides, or insecticides.

Emerging FieldPotential Application of this compoundRationale
Organic Electronics Component in OLEDs, OPVs, or OFETs.The conjugated aromatic system can facilitate charge transport and light emission.
Chemosensing Fluorescent probe for the detection of specific analytes.The fluorescence properties can be modulated by binding events.
Photomedicine Photosensitizer for photodynamic therapy.Potential to generate cytotoxic reactive oxygen species upon light activation.
Agrochemistry Active ingredient in pesticides or herbicides.The benzoxazole core is a known pharmacophore in some agricultural products.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chlorobenzo[d]oxazol-5-ol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step pathways starting from commercially available precursors. For example, a scalable synthesis involves displacement reactions with piperazine followed by reductive amination (e.g., using 2-(ethylthio)pyrimidine-5-carbaldehyde), achieving an overall yield of 60.3% . To improve yields, consider optimizing solvent systems (e.g., DMF or THF), temperature control during amination, and catalytic additives like Pd or Cu-based catalysts. Alternative routes using microwave-assisted synthesis (as seen in related oxazole derivatives) may also reduce reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and chlorine substitution patterns .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
  • FT-IR : Identification of hydroxyl (-OH) and oxazole ring vibrations (e.g., C=N stretch at ~1600 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for structurally similar benzo[d]oxazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : SAR analysis should focus on:

  • Substituent Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to enhance metabolic stability, as seen in analogs like 5-chloro-2-(trifluoromethyl)benzo[d]oxazole .
  • Heterocycle Replacement : Replacing the oxazole ring with thiazole or pyrimidine moieties to alter binding affinity, as demonstrated in derivatives targeting Mycobacterium tuberculosis (Mtb) .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to correlate substituent effects with biological activity, particularly for antimicrobial or enzyme-inhibition applications .

Q. What mechanistic insights explain the biological activity of this compound in cellular models?

  • Methodological Answer : Mechanistic studies require:

  • Target Identification : Use pull-down assays or affinity chromatography to identify protein targets (e.g., enzymes in Mtb’s lipid biosynthesis pathway) .
  • Metabolic Profiling : LC-MS/MS to track intracellular metabolite changes, focusing on pathways like oxidative stress or energy metabolism.
  • Cytotoxicity Assays : Compare EC50_{50} values in macrophages vs. mammalian cells to assess selectivity, as done for related oxazole derivatives in anti-Mtb studies .

Q. How can conflicting spectroscopic or bioactivity data be resolved during characterization?

  • Methodological Answer : Address discrepancies by:

  • Reproducibility Checks : Validate synthetic protocols (e.g., reductive amination conditions) to rule out batch-specific impurities .
  • Advanced Chromatography : Use HPLC with chiral columns to separate enantiomers, which may exhibit divergent bioactivity .
  • Collaborative Validation : Cross-reference data with public databases (e.g., PubChem, DSSTox) or replicate studies using independently sourced reagents .

Q. What strategies are effective for developing analytical methods to quantify trace impurities in this compound?

  • Methodological Answer :

  • HPLC-DAD/MS : Employ gradient elution with C18 columns and UV detection at 254 nm for impurity profiling .
  • Limit of Detection (LOD) Optimization : Use spiked samples to validate sensitivity, targeting impurities like unreacted 2-chlorobenzo[d]oxazole precursors .
  • Standardization : Adhere to ICH guidelines for method validation, including precision, accuracy, and robustness testing .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.